Cas no 2097890-72-5 (2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine structure](https://www.kuujia.com/scimg/cas/2097890-72-5x500.png)
2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- 2097890-72-5
- F6478-3190
- [3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
- AKOS032465381
- 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
-
- Inchi: 1S/C15H21N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(10-13)15(19)12-4-8-20-9-5-12/h2,6,12-13H,3-5,7-10H2,1H3
- InChI Key: CCXFDCKDMPCCSQ-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(C)N=1)C1CCN(C(C2CCOCC2)=O)C1
Computed Properties
- Exact Mass: 291.15829154g/mol
- Monoisotopic Mass: 291.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.6Ų
2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-3190-2μmol |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 2μl |
$85.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-4mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 4mg |
$99.0 | 2023-05-12 | |
Life Chemicals | F6478-3190-100mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 100mg |
$372.0 | 2023-05-12 | |
Life Chemicals | F6478-3190-5mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 5mg |
$103.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-25mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 25mg |
$163.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-2mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 2mg |
$88.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-15mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 15mg |
$133.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-10μmol |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 10μl |
$103.5 | 2023-05-12 | |
Life Chemicals | F6478-3190-1mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 1mg |
$81.0 | 2023-05-12 | |
Life Chemicals | F6478-3190-75mg |
2-methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2097890-72-5 | 90%+ | 75mg |
$312.0 | 2023-05-12 |
2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Professional Introduction to Compound with CAS No. 2097890-72-5 and Product Name: 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
The compound with the CAS number 2097890-72-5 and the product name 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates several key functional groups, including a pyrimidine core, an oxycarbonyl-substituted pyrrolidine moiety, and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its unique chemical properties and biological relevance.
In recent years, there has been a growing interest in developing novel compounds that target specific biological pathways, particularly those involved in cancer and inflammatory diseases. The 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine molecule has been extensively studied for its potential therapeutic applications. The presence of the oxycarbonyl group in the pyrrolidine ring enhances its binding affinity to various biological targets, making it a promising candidate for drug development. Furthermore, the pyrimidine core is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition and other pharmacological activities.
One of the most intriguing aspects of this compound is its interaction with enzymes and receptors that play critical roles in cellular signaling. Research has demonstrated that 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can modulate the activity of several key enzymes, including protein kinases and phosphodiesterases. These enzymes are involved in a wide range of cellular processes, making them attractive targets for therapeutic intervention. For instance, studies have shown that this compound exhibits inhibitory effects on certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and apoptosis induction.
The oxycarbonyl-substituted pyrrolidine moiety in the structure of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is particularly noteworthy for its role in enhancing binding affinity and selectivity. This group is known to form stable interactions with various biological targets, including proteins and nucleic acids. The oxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding. This feature makes it an excellent candidate for designing molecules with high affinity and selectivity for specific therapeutic targets.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can bind effectively to several protein kinases, including those involved in cancer pathways such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2). These kinases are known to be critical drivers of tumor growth and progression, making them prime targets for anticancer therapy.
In addition to its potential anticancer applications, 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has also shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Studies have indicated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX (Cyclooxygenase) and LOX (Lipoxygenase). By targeting these enzymes, the compound can reduce inflammation and alleviate symptoms associated with these conditions.
The synthesis of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves several sophisticated chemical steps that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the pyrimidine core, followed by functionalization at the 4-position with an oxycarbonyl-substituted pyrrolidine group. The introduction of the methyl group at the 2-position is achieved through selective alkylation reactions. These synthetic strategies require precise control over reaction conditions to ensure high yield and purity.
The development of novel synthetic methodologies has been instrumental in optimizing the production of this compound. Catalytic processes have been employed to enhance reaction efficiency and minimize byproduct formation. Additionally, green chemistry principles have been incorporated into the synthesis to reduce environmental impact. These advancements not only improve the scalability of production but also align with global efforts to promote sustainable chemical manufacturing.
Preclinical studies have provided valuable insights into the pharmacokinetic properties of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine. These studies have demonstrated that the compound exhibits good oral bioavailability and prolonged half-life in vivo. This suggests that it could be suitable for once-daily dosing regimens, improving patient compliance and convenience. Furthermore, preliminary toxicity studies have shown that the compound is well-tolerated at therapeutic doses, indicating a favorable safety profile.
The future direction of research on 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine includes further optimization of its pharmacological properties through structure-based drug design approaches. By leveraging computational modeling techniques, researchers aim to modify specific structural features to enhance potency, selectivity, and pharmacokinetic profiles. Additionally, clinical trials are planned to evaluate its efficacy and safety in human patients suffering from various diseases.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for developing new drugs targeting diverse diseases. The structural features present in 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yloxy}]pyrimidine provide a foundation for generating novel analogs with enhanced biological activity. This underscores the importance of investing in fundamental research to uncover new molecular entities with therapeutic potential.
In conclusion,2097890_72_5 represents a promising advancement in pharmaceutical chemistry with significant implications for treating cancer and inflammatory diseases. Its unique structural features make it an attractive candidate for further development into novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies,this compound will likely play an important role in shaping future drug discovery efforts.
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